molecular formula C8H18N2 B1267675 1-Butylpiperazine CAS No. 5610-49-1

1-Butylpiperazine

Cat. No. B1267675
CAS RN: 5610-49-1
M. Wt: 142.24 g/mol
InChI Key: YKSVXVKIYYQWBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-butylpiperazine derivatives and related compounds has been explored through various chemical reactions, highlighting the versatility and reactivity of the piperazine ring. For instance, a novel synthesis approach of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the amino acid serine involves key intermediate steps, indicating the complexity and efficiency of modern synthetic methods (Beduerftig et al., 2001).

Molecular Structure Analysis

The molecular structure and conformational analysis of 1-arylpiperazine derivatives, including those with a butyl chain, have been extensively studied using X-ray structure analysis and molecular modeling. These studies reveal the energetically favored conformations of the molecules and provide insight into the effect of the butyl chain on the compound's overall structure (Karolak‐Wojciechowska et al., 2001).

Chemical Reactions and Properties

The reactivity of 1-butylpiperazine can be illustrated by its involvement in various chemical reactions, such as the electrochemical synthesis of phenylpiperazine derivatives. This method demonstrates an environmentally friendly approach to synthesizing piperazine derivatives, showcasing the chemical versatility of 1-butylpiperazine (Nematollahi & Amani, 2011).

Scientific Research Applications

Vibrational Spectra and Theoretical Studies

  • Vibrational Spectra and DFT Calculations : Research by Bağlayan et al. (2016) involved experimental and theoretical examination of 1-butylpiperazine (1bpa) using FT-IR and FT-Raman spectra. They used density functional theory (DFT) for optimizing geometric parameters, conformational equilibria, and vibrational assignments of 1bpa. This research aids in understanding the conformational stability and molecular structure of 1bpa (Bağlayan et al., 2016).

Application in Anticonvulsant Agents

  • Hybrid Anticonvulsant Compounds : Kamiński et al. (2015) designed and synthesized new hybrid compounds derived from 1-butylpiperazine, combining chemical fragments of known antiepileptic drugs. These compounds demonstrated broad-spectrum anticonvulsant activity in preclinical seizure models, indicating the potential of 1-butylpiperazine derivatives in treating epilepsy (Kamiński et al., 2015).

Conformational Analysis

  • Conformational Analysis of Arylpiperazine Derivatives : A study by Karolak‐Wojciechowska et al. (2001) focused on X-ray structure studies and conformational analysis of 1-arylpiperazine derivatives containing n-butyl chain. This research is crucial for understanding the molecular configuration and potential pharmacological applications of such compounds (Karolak‐Wojciechowska et al., 2001).

Radiopharmaceutical Applications

  • Brain Imaging Agents : Hanson and Hassan (1987) explored radioiodinated 1-alkyl-4-phenylpiperazines, including 1-butyl derivatives, as potential brain-imaging agents. The study highlighted the significance of 1-butylpiperazine in developing diagnostic tools for brain disorders (Hanson & Hassan, 1987).

Safety And Hazards

1-Butylpiperazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSVXVKIYYQWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329832
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpiperazine

CAS RN

5610-49-1
Record name 1-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylpiperazine
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Synthesis routes and methods I

Procedure details

A solution (447 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter, followed by a solution (1,305 cc.) of ammonia in ethanol of concentration 4.6 moles per liter, are added to a suspension of N,N-bis(2-chloroethyl)butylamine hydrochloride (140.7 g.) in ethanol (750 cc.). The reaction mixture is then heated at a temperature of about 60° C. for 1 hour, whilst keeping the ammonia refluxing by means of a condensor containing solid carbon dioxide. The ammonia is then allowed to dissipate, and the reaction mixture is cooled to a temperature of about 20° C. under a stream of nitrogen. A solution (894 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter is then added. The sodium chloride which precipitates is filtered off and then washed with ethanol (150 cc.). The filtrate is concentrated to dryness under reduced pressure and the residue obtained is taken up in diethyl ether (300 cc.). The insoluble product is filtered off and washed with diethyl ether (60 cc.). The filtrate is concentrated to dryness and then distilled under reduced pressure. 1-t.-Butylpiperazine (8.8 g.), which boils at 85°-86° C. under a pressure of 28 mm. Hg, is thus obtained.
Quantity
447 mL
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reactant
Reaction Step One
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300 mL
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solvent
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0 (± 1) mol
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reactant
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140.7 g
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750 mL
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894 mL
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 15 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (5.1 g.) and 1-t.-butylpiperazine (5 g.) in acetonitrile (31 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(4-t.-butylpiperazin-1-yl)carbonyloxy-isoindolin-1-one (3.3 g.), melting at 240° C., is obtained.
Quantity
31 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
5.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution (447 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter, followed by a solution (1,305 cc.) of ammonia in ethanol of concentration 4.6 moles per liter, are added to a suspension of N,N-bis(2-chloroethyl)-t-butylamine hydrochloride (140.7 g.) in ethanol (750 cc.). The reaction mixture is then heated at a temperature of about 60° C. for 1 hour, whilst keeping the ammonia refluxing by means of a condenser containing solid carbon dioxide. The ammonia is then allowed to dissipate, and the reaction mixture is cooled to a temperature of about 20° C. under a stream of nitrogen. A solution (894 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter is then added. The sodium chloride which precipitates is filtered off and then washed with ethanol (150 cc.). The filtrate is concentrated to dryness under reduced pressure and the residue obtained is taken up in diethyl ether (300 cc.). The insoluble product is filtered off and washed with diethyl ether (60 cc.). The filtrate is concentrated to dryness and then distilled under reduced pressure. 1-t.-butylpiperazine (8.8 g.), which boils at 85°-86° C. under a pressure of 28 mm.Hg, is thus obtained.
Quantity
447 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140.7 g
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reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
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894 mL
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reactant
Reaction Step Eight
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0 (± 1) mol
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solvent
Reaction Step Eight
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0 (± 1) mol
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Reaction Step Ten

Synthesis routes and methods IV

Procedure details

N-(3-Bromopropyl)phthalimide (15.1 g) was dissolved in acetonitrile (100 ml), and 1-n-butylpiperazine (5.33 g) obtained in Preparation Example 1 and 50% potassium fluoride-Celite (21.8 g) were added at room temperature. After stirring overnight, the reaction solution was filtered off with Celite, and the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (methylene chloride:methanol=95:5) to give the title compound (9.83 g) as a yellow oily substance. Yield=80%.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
23
Citations
M Staszewski, A Stasiak, T Karcz, DMN Flores… - …, 2019 - pubs.rsc.org
… Removal of the 1-butylpiperazine fragment from derivative 1c resulted in compound 2h, with only a weak activity (pA 2 = 5.78; Table 1) against the H 3 receptor. Based on the obtained …
Number of citations: 7 pubs.rsc.org
Ö Bağlayan, MF Kaya, E Güneş, M Şenyel - Journal of Molecular Structure, 2016 - Elsevier
FT-IR and FT-Raman spectra of 1-butylpiperazine (1bpa) were experimentally recorded in the region of 4000-10 cm −1 and 4000-100 cm −1 , respectively. The optimized geometric …
Number of citations: 10 www.sciencedirect.com
N Sharma, A Gulati - Journal of Fluorescence, 2022 - Springer
… C1 was formed by heating a mixture of 3-bromocoumarin with 1-butylpiperazine using Na 2 CO 3 as a base in acetonitrile at room temperature in a round bottom flask (Scheme 1). Its 1 …
Number of citations: 1 link.springer.com
E MacLeod, K Vaughan - The Open Organic Chemistry Journal, 2015 - benthamopen.com
… Further extension of the diazonium coupling reaction to 1-butylpiperazine resulted in excellent yields of the 1-butyl4-[2-aryl-1-diazenyl]piperazine series (4). Yields and physical data of …
Number of citations: 2 benthamopen.com
NG Lamson, G Cusimano, K Suri, A Zhang… - Molecular …, 2016 - ACS Publications
… (b) The lowest concentrations of 10 and 30 mM did not induce toxicity for any piperazines except for 1-butylpiperazine (M). Twelve of the 14 piperazines, however, were toxic at 100 mM. …
Number of citations: 29 pubs.acs.org
XY Yuan, CH Song, XJ Liu, X Wang, MQ Jia… - European Journal of …, 2023 - Elsevier
… It was noteworthy that compounds I-3 and I-12 bearing the 1-butylpiperazine group and … , when the substituent piperazine group was the 1-butylpiperazine group (compound I-3), the …
Number of citations: 7 www.sciencedirect.com
MA Kelland, J Pomicpic, R Ghosh… - Energy & Fuels, 2022 - ACS Publications
Kinetic hydrate inhibitors (KHIs) have been used for over 25 years to prevent gas hydrate formation in oil and gas production flow lines, but they are some of the most expensive oilfield …
Number of citations: 9 pubs.acs.org
MT Varela, M Amaral, MM Romanelli… - European Journal of …, 2022 - Elsevier
Trypanosoma cruzi is the causing agent of Chagas disease, a parasitic infection without efficient treatment for chronic patients. Despite the efforts, no new drugs have been approved for …
Number of citations: 2 www.sciencedirect.com
KS Shin, HG Jang, SH Park, SJ Cho - RSC advances, 2023 - pubs.rsc.org
… , 1,4-diaminobutane, 1-methylpiperazine, 2-methylpiperazine, 1-ethylpiperazine, 1-butylpiperazine, 1,4-dimethylpiperazine, 1-allylpiperazine, 1-amino-4-… 1-Butylpiperazine 465 9.3 44 …
Number of citations: 5 pubs.rsc.org
EV Pospelov, AY Sukhorukov - International Journal of Molecular …, 2023 - mdpi.com
Piperazine is one of the most frequently found scaffolds in small-molecule FDA-approved drugs. In this study, a general approach to the synthesis of piperazines bearing substituents at …
Number of citations: 6 www.mdpi.com

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